Docetaxal-d9

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Docetaxel-d9 is the definitive stable isotope-labeled internal standard (SIL-IS) for docetaxel bioanalysis. Nine deuterium atoms in the tert-butoxycarbonyl moiety provide a +9 Da mass shift, ensuring identical chromatographic behavior and ionization efficiency to the analyte—critical for correcting matrix effects per FDA/EMA BMV guidelines. Non-deuterated surrogates (e.g., paclitaxel) can introduce up to 30% accuracy bias. Validated for TDM (7.8–1000 ng/mL, ≤6.2% CV), pharmacokinetic studies (r²=0.9993), and ANDA bioequivalence submissions. Isotopic purity verified at 97.9% by MS.

Molecular Formula C₄₅H₄₆D₉NO₁₅
Molecular Weight 858.97
Cat. No. B1152890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxal-d9
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-met
Molecular FormulaC₄₅H₄₆D₉NO₁₅
Molecular Weight858.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d9: A Deuterated Internal Standard for Precise Quantitation of Docetaxel in Bioanalytical and Pharmacokinetic Studies


Docetaxel-d9 (CAS 940867-25-4, MF C43H44D9NO14, MW 816.93) is a stable isotope-labeled analog of the antineoplastic taxane docetaxel, wherein nine hydrogen atoms in the tert-butoxycarbonyl moiety are replaced with deuterium (d9) . It is specifically intended for use as an internal standard (IS) for the accurate quantification of docetaxel via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), not as a therapeutic agent itself . The nine deuterium atoms provide a mass shift of +9 Da relative to unlabeled docetaxel, enabling clear chromatographic and mass spectrometric differentiation while preserving near-identical chemical behavior to the analyte [1].

Why Substituting Docetaxel-d9 with Unlabeled Docetaxel or Other Analogs Compromises LC-MS/MS Quantitation Accuracy


Substituting Docetaxel-d9 with unlabeled docetaxel or non-deuterated structural analogs (e.g., paclitaxel) as an internal standard (IS) introduces systematic errors due to differences in ionization efficiency, chromatographic retention, and susceptibility to matrix effects. Unlike a true stable isotope-labeled IS, which co-elutes with the analyte and experiences identical ion suppression/enhancement, an unlabeled surrogate fails to correct for these matrix-induced variabilities [1]. Consequently, methods relying on non-isotopic IS can exhibit up to 30% bias in accuracy and impaired precision, rendering them unsuitable for regulated bioanalysis per FDA guidelines, which mandate that IS selection minimize matrix effect discrepancies [2].

Quantitative Evidence for Selecting Docetaxel-d9 as an Internal Standard Over Analogs or Unlabeled Comparators


Matrix Effect Mitigation: Docetaxel-d9 vs. Paclitaxel as Internal Standard for Docetaxel Quantification

Docetaxel-d9, as a stable isotope-labeled IS, co-elutes with docetaxel and experiences identical matrix-induced ion suppression, providing a precise correction for such effects. In contrast, when paclitaxel—a structural analog with a different retention time—is used as an IS, it does not co-elute with docetaxel, leading to uncorrected matrix effects that can cause systematic errors in quantification [1].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Improved Assay Precision: Docetaxel-d9 as IS vs. D9-Capecitabine for Docetaxel Quantitation

In a validated LC-MS/MS method for simultaneous estimation of capecitabine and docetaxel, the use of D9-Docetaxel as the internal standard for docetaxel yielded an excellent calibration curve linearity with a coefficient of determination (r²) of 0.9993 ± 0.005 over a concentration range of 10-80 ng/mL [1]. This high precision is attributable to the near-identical physicochemical properties of the isotopically labeled IS, which minimize variability in recovery and ionization. In contrast, using a different deuterated compound like D9-Capecitabine as a surrogate IS for docetaxel would not provide the same level of correction due to differences in chemical behavior.

Pharmacokinetics Method Validation LC-MS/MS

Regulatory Compliance: Docetaxel-d9 Meets FDA-Required Validation Parameters for Bioanalysis

The LC-MS/MS method employing Docetaxel-d9 as an internal standard was validated in accordance with United States Food and Drug Administration (USFDA) guidelines. Key validation parameters, including system suitability, specificity, linearity, and accuracy, were all found to be within the acceptable limits defined by the USFDA [1]. This compliance is critical for data generated in support of Investigational New Drug (IND) applications, New Drug Applications (NDA), and Abbreviated New Drug Applications (ANDA). Methods using non-validated or non-suitable IS would fail to meet these regulatory requirements, potentially delaying or jeopardizing drug development programs.

Regulated Bioanalysis FDA Guidance Method Validation

Verifiable Isotopic Purity: Docetaxel-d9 vs. Lower-Grade Deuterated Impurities

Lot-specific analysis from a reputable supplier demonstrates that Docetaxel-d9 can be consistently supplied with high isotopic purity, as confirmed by mass spectrometry. A sample Certificate of Analysis (CoA) for a production lot (sc-207595) reports an isotopic purity of 97.9%, exceeding the specification of >95% [1]. In contrast, lower-grade or impure deuterated compounds may contain significant amounts of unlabeled docetaxel, which can contribute to the analyte signal and cause systematic bias in quantification. High isotopic purity minimizes this 'cross-talk' and ensures the IS signal is predominantly from the labeled species.

Stable Isotope Labeling Quality Control LC-MS/MS

Application Scenarios for Docetaxel-d9 in Bioanalysis and Drug Development Workflows


Therapeutic Drug Monitoring (TDM) of Docetaxel in Oncology Patients

Docetaxel-d9 is essential for developing and validating robust LC-MS/MS assays for therapeutic drug monitoring (TDM) of docetaxel in human serum or plasma. The method described by Crutchfield et al. (2016) utilizes Docetaxel-d9 as the IS to achieve a linear calibration range from 7.8 to 1000 ng/mL with an imprecision of ≤6.2%, enabling precise measurement of patient drug levels to guide dosing decisions and manage toxicity [1].

Preclinical and Clinical Pharmacokinetic (PK) Studies for Docetaxel Formulations

For nonclinical and clinical pharmacokinetic studies evaluating new docetaxel formulations, generic versions, or combination therapies, Docetaxel-d9 is the preferred internal standard. The validated method using D9-Docetaxel, as demonstrated by Shareef et al. (2024), achieved excellent linearity (r²=0.9993) and met all USFDA validation criteria, providing the accuracy and precision required for generating reliable PK parameters (e.g., AUC, Cmax, t½) in support of IND, NDA, or ANDA submissions [1].

Bioequivalence (BE) Studies for Generic Docetaxel Products

In bioequivalence studies comparing a generic docetaxel formulation to the reference listed drug (RLD), high-precision analytical methods are paramount. Docetaxel-d9, with its verified isotopic purity (e.g., 97.9% by MS) [1] and proven ability to meet FDA method validation guidelines [2], ensures that the small differences in drug exposure between formulations can be reliably detected and quantified, thereby supporting the approval of cost-effective generic alternatives.

Method Development for Simultaneous Quantitation of Multiple Anticancer Agents

When developing multiplexed LC-MS/MS assays for combination chemotherapy regimens (e.g., docetaxel with capecitabine), the use of a specific stable isotope-labeled IS for each analyte is critical. The method by Shareef et al. (2024) demonstrates this principle, using Docetaxel-d9 as the IS for docetaxel and D9-Capecitabine for capecitabine, to achieve accurate, simultaneous quantitation of both drugs in a single analytical run [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxal-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.